3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(4-Bromophenyl)-1-methyl-1H-pyrazole-5-carbohydrazide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a pyrazole ring substituted with a bromophenyl group and a carbohydrazide moiety, making it a versatile scaffold for the development of new chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carbohydrazide typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromobenzaldehyde hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid hydrazide . The reaction conditions often include refluxing in ethanol or methanol, with the use of catalysts such as acetic acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1-methyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.
Pharmacology: The compound has shown promise in the development of enzyme inhibitors and receptor modulators.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another heterocyclic compound with a bromophenyl group, used in liquid crystal technology.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with potential biological activities.
Uniqueness
3-(4-Bromophenyl)-1-methyl-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern and the presence of a carbohydrazide moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
948293-18-3 |
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Molecular Formula |
C11H11BrN4O |
Molecular Weight |
295.14 g/mol |
IUPAC Name |
5-(4-bromophenyl)-2-methylpyrazole-3-carbohydrazide |
InChI |
InChI=1S/C11H11BrN4O/c1-16-10(11(17)14-13)6-9(15-16)7-2-4-8(12)5-3-7/h2-6H,13H2,1H3,(H,14,17) |
InChI Key |
FKXVONSMYVJDGL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)Br)C(=O)NN |
Origin of Product |
United States |
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